molecular formula C10H6ClNO2 B13198177 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Cat. No.: B13198177
M. Wt: 207.61 g/mol
InChI Key: IPJVZEZJZZRQKR-UHFFFAOYSA-N
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Description

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile (CAS 1598138-51-2) is a synthetic benzopyran derivative with a molecular formula of C 10 H 6 ClNO 2 and a molecular weight of 207.61 g/mol . This compound features a nitrile group at the 3-position of the heterocyclic ring, a modification that can significantly influence its electronic properties and reactivity, making it a valuable intermediate for medicinal chemistry research and the synthesis of more complex molecules. Benzopyran derivatives are a significant class of heterocyclic compounds known for their broad spectrum of pharmacological activities . Research into structurally related 1H-2-benzopyran-1-one derivatives has demonstrated their potential as core scaffolds in compounds with gastroprotective effects, indicating that this chemical class is a promising area for therapeutic development . Furthermore, various benzopyran and coumarin (1-benzopyran-2-one) derivatives have been extensively studied for their anti-inflammatory, anticancer, antioxidant, and antimicrobial properties . The specific structural features of this compound—including the chloro substituent and the carbonitrile group—make it a versatile building block for constructing novel compounds aimed at exploring these and other biological pathways, such as enzyme inhibition. Key Chemical Identifiers: • CAS Number: 1598138-51-2 • MDL Number: MFCD29930087 • SMILES: N#CC1CC2=CC=CC(Cl)=C2C(O1)=O This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

8-chloro-1-oxo-3,4-dihydroisochromene-3-carbonitrile

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(5-12)14-10(13)9(6)8/h1-3,7H,4H2

InChI Key

IPJVZEZJZZRQKR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2Cl)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically involves:

  • Construction of the benzopyran core via cyclization reactions.
  • Introduction of the chloro substituent at the 8-position through electrophilic substitution or via chlorinated precursors.
  • Installation of the carbonitrile group at the 3-position by nucleophilic substitution or cyanation reactions.
  • Oxidation or functional group transformations to install the 1-oxo (ketone) functionality.

Preparation via Aromatic Aldehyde, Malononitrile, and Chlororesorcinol Condensation

A one-pot synthesis method reported in the literature involves the condensation of aromatic aldehydes, malononitrile, and 2-chlororesorcinol under reflux in ethanol to yield chloro-substituted benzopyran carbonitriles. This method is efficient and provides good yields with minimal purification steps.

Procedure Summary:

  • Mix 0.01 mol of the appropriate aromatic aldehyde, 0.01 mol of malononitrile, and 0.01 mol of 2-chlororesorcinol in ethanol (10 mL).
  • Heat under reflux for approximately 10 minutes.
  • Filter the precipitated solid product.
  • Wash with ethanol and recrystallize to purify.

This method has been used to prepare various 8-chloro-substituted benzopyran derivatives, including the target compound, with yields around 89% and melting points consistent with literature values (e.g., 279°C for phenyl-substituted derivatives).

Halogenation of 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Another approach involves starting from the parent compound 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile and introducing the chloro substituent at the 8-position via electrophilic aromatic substitution using chlorinating agents.

  • The parent benzopyran-3-carbonitrile is synthesized via cyclization of appropriate hydroxyphenyl precursors with cyanide sources.
  • Chlorination is performed under controlled conditions to selectively substitute at the 8-position.
  • The reaction conditions are optimized to avoid over-chlorination or degradation.

This method benefits from starting with a well-characterized core structure and selectively introducing the chloro group, allowing for better control over regioselectivity.

Multi-step Synthesis Involving Acylation and Cyclization

Older synthetic protocols involve multi-step sequences:

  • Acylation of hydroxyalkyl benzopyrans with acyl chlorides to introduce keto functionalities.
  • Subsequent cyclization and functional group transformations to install the carbonitrile group.
  • Demethylation and halogenation steps to achieve the 8-chloro substitution.

These methods often require purification by column chromatography and careful control of reaction parameters such as temperature and solvent polarity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%) Reference
Condensation (one-pot) Aromatic aldehyde, malononitrile, 2-chlororesorcinol, ethanol, reflux 10 min Rapid, straightforward, minimal purification ~89
Electrophilic chlorination Parent benzopyran-3-carbonitrile, chlorinating agent (e.g., Cl2 or SO2Cl2), solvent (e.g., acetic acid), controlled temperature Selective 8-position substitution Variable
Acylation and cyclization Hydroxyalkyl benzopyran, acyl chloride, base (e.g., triethylamine), THF, 0-5 °C Multi-step, requires purification by chromatography Moderate

Analytical Characterization

The identity and purity of 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile are confirmed by:

Chemical Reactions Analysis

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
  • CAS Number : 1598138-51-2
  • Molecular Formula: C₁₀H₆ClNO₂
  • Molecular Weight : 207.61 g/mol
  • MDL Number : MFCD29930087

Structural Features :
This compound belongs to the 2-benzopyran (isochromene) family, characterized by a fused bicyclic framework. Key structural elements include:

  • A chlorine substituent at the 8-position of the aromatic ring, influencing electronic properties and steric interactions.
  • A carbonitrile group at the 3-position of the dihydrofuran ring, enhancing reactivity for nucleophilic or electrophilic transformations.

Below is a theoretical analysis based on general benzopyran chemistry and analogous derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Properties/Applications
8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile 8-Cl, 1-O, 3-CN C₁₀H₆ClNO₂ High electrophilicity (CN group), potential synthetic intermediate
6-Methoxy-1-oxo-3,4-dihydro-1H-2-benzopyran 6-OCH₃, 1-O C₁₀H₈O₃ Enhanced solubility (OCH₃), lower reactivity due to electron-donating groups
5-Nitro-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid 5-NO₂, 3-COOH C₁₀H₇NO₅ Acidic functionality (COOH), used in coordination chemistry
Key Differentiators :

The 3-carbonitrile group distinguishes it from carboxylic acid derivatives (e.g., 3-COOH), offering distinct reactivity in cross-coupling or cyclization reactions.

Reactivity Profile: The ketone (1-O) and nitrile (3-CN) groups create a polarized framework, making the compound more reactive toward nucleophiles (e.g., Grignard reagents) compared to non-polar analogs.

Molecular Weight :

  • With a molecular weight of 207.61 g/mol , it is lighter than nitro- or carboxylic acid-substituted derivatives (e.g., ~221 g/mol for nitro-carboxylic acid analogs), which may influence pharmacokinetic properties in drug design.

Biological Activity

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a synthetic compound belonging to the benzopyran family, characterized by its complex structure which includes a chloro group at the 8-position, a carbonyl group at the 1-position, and a nitrile group at the 3-position. This compound has garnered interest in medicinal chemistry due to the diverse biological activities associated with benzopyran derivatives.

Chemical Structure and Properties

The molecular formula for 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is C10H6ClNO2C_{10}H_{6}ClNO_{2}, with a molecular weight of approximately 207.61 g/mol. The compound's structure can be represented as follows:

Molecular Structure C10H6ClN O2\text{Molecular Structure }\text{C}_{10}\text{H}_{6}\text{ClN O}_{2}

Anti-inflammatory Effects

Research indicates that benzopyrans can modulate inflammatory pathways. The structural features of 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile suggest it may inhibit enzymes involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX). This could lead to reduced production of pro-inflammatory cytokines.

Anticancer Potential

Several studies have highlighted the anticancer potential of benzopyran derivatives. For instance, compounds sharing structural similarities with 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran have demonstrated significant activity against various cancer cell lines, including prostate (DU145), lung (A549), and breast (MCF7) cancers. These compounds often induce apoptosis and cell cycle arrest through mechanisms involving tubulin polymerization inhibition.

Cell Line IC50 Value (µM) Mechanism of Action
DU1450.054Apoptosis induction
A5490.048Tubulin inhibition
MCF7VariesCell cycle arrest

The biological activity of 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes in inflammatory pathways.
  • Receptor Modulation : It could bind to receptors involved in cell signaling, altering cellular responses.
  • Tubulin Interaction : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of various benzopyran derivatives:

  • Synthesis of Analogues : Research has shown that modifications at different positions on the benzopyran core can significantly affect biological activity. For example, introducing various substituents at the C′ position has been linked to enhanced anticancer activity.
  • In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent anticancer properties.

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